Cidofovir

Catalog No.
S523745
CAS No.
113852-37-2
M.F
C8H14N3O6P
M. Wt
279.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cidofovir

CAS Number

113852-37-2

Product Name

Cidofovir

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

Molecular Formula

C8H14N3O6P

Molecular Weight

279.19 g/mol

InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

VWFCHDSQECPREK-LURJTMIESA-N

SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O

Solubility

=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Synonyms

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine, 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, cidofovir, cidofovir anhydrous, cidofovir sodium, cidofovir, (+-)-isomer, cidofovir, (R)-isomer, cidofovir, sodium salt, GS 504, GS-504, GS504, HPMPC, Vistide

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O

Description

The exact mass of the compound Cidofovir is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as =170 mg/ml at ph 6-8aqueous solubility >=170 mg/ml @ ph 6-81.15e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Activity: Targeting CMV and Other Viruses

Cidofovir's primary research application lies in its antiviral properties. It has been extensively studied for its effectiveness against Cytomegalovirus (CMV), a herpesvirus that can cause serious illness in immunocompromised individuals. Studies have shown cidofovir to be a potent inhibitor of CMV replication, particularly in patients with conditions like AIDS and following organ transplantation [].

Research is also ongoing to explore the use of cidofovir against other viral infections, including those caused by Adenovirus, Polyomavirus BK, and certain types of human papillomavirus (HPV) [].

Cidofovir is an antiviral medication primarily utilized in the treatment of cytomegalovirus (CMV) retinitis, particularly in patients with acquired immune deficiency syndrome (AIDS). Marketed under the brand name Vistide, it functions by inhibiting viral DNA synthesis, thereby preventing the replication of viruses. Cidofovir is administered intravenously and is typically used in conjunction with probenecid, which helps mitigate potential nephrotoxicity associated with the drug .

Chemical Structure

The chemical formula for cidofovir is C8H14N3O6PC_8H_{14}N_3O_6P, and its IUPAC name is {[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methylphosphonic\acid . The compound's unique structure includes a phosphonic acid group, which is crucial for its antiviral activity.

Cidofovir undergoes phosphorylation to form its active metabolite, cidofovir diphosphate. This metabolite competes with deoxycytidine triphosphate for incorporation into viral DNA during replication, effectively terminating the elongation of viral DNA chains. The inhibition of viral DNA polymerases occurs at concentrations significantly lower than those required to inhibit human cellular DNA polymerases, showcasing its selectivity for viral targets .

Cidofovir exhibits broad-spectrum antiviral activity, particularly against various human herpesviruses, adenoviruses, poxviruses (including smallpox), and human papillomavirus. Its mechanism involves selective inhibition of viral DNA polymerases, which is critical for the replication of these viruses. Although it also inhibits human polymerases, this effect is considerably weaker, making cidofovir a valuable therapeutic option for viral infections without severely impacting human cells .

Cidofovir can be synthesized through a multi-step process involving a pyrimidone derivative and a protected derivative of glycidol. The synthesis typically requires careful control of reaction conditions to ensure the correct formation of the phosphonic acid moiety and the desired stereochemistry .

General Steps in Synthesis:

  • Formation of the pyrimidone derivative: This involves cyclization reactions that create the core structure.
  • Attachment of glycidol: The glycidol derivative is introduced through nucleophilic substitution.
  • Phosphorylation: The final step involves adding the phosphonic acid group to complete the cidofovir structure.

Cidofovir's primary application is in treating CMV retinitis in immunocompromised patients, particularly those with AIDS. It helps reduce the risk of blindness associated with this condition but does not cure the underlying infection. Additionally, cidofovir has been explored for use against other viral infections due to its broad-spectrum activity .

Cidofovir interacts with several other medications, necessitating careful management during treatment. Co-administration with probenecid is essential to reduce nephrotoxicity. Other notable interactions include:

  • Antibiotics: Such as amikacin and gentamicin, which may increase the risk of kidney damage.
  • Other antivirals: Including foscarnet and tenofovir alafenamide may alter cidofovir's efficacy or toxicity profiles .

Side Effects

Common side effects include nausea, vomiting, and potential kidney impairment. Serious adverse effects can include blood disorders and ocular complications such as iritis .

Several compounds exhibit similarities to cidofovir in terms of their antiviral mechanisms or chemical structures. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BrincidofovirProdrug of cidofovirEnhanced oral bioavailability; designed to improve safety profile
AcyclovirInhibits viral DNA polymerasePrimarily effective against herpes simplex viruses; lower toxicity
GanciclovirInhibits CMV DNA polymeraseUsed mainly for CMV infections; higher risk of bone marrow suppression
TenofovirNucleotide reverse transcriptase inhibitorPrimarily used for HIV; different mechanism targeting reverse transcription

Uniqueness of Cidofovir

Cidofovir's unique phosphonic acid structure allows it to effectively inhibit a wide range of viruses while maintaining a relatively low impact on human cellular processes compared to other antivirals. Its specific action against CMV makes it particularly valuable in treating infections in immunocompromised patients .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Fluffy white powder
White crystalline powde

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

279.06202217 g/mol

Monoisotopic Mass

279.06202217 g/mol

Heavy Atom Count

18

LogP

-3.9
log Kow = -3.3 @ pH 7.1
-3.9

Appearance

Solid powder

Melting Point

260 °C (dec)
480 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

768M1V522C

Related CAS

120362-37-0 (hydrochloride salt)

Drug Indication

For the treatment of CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS)
FDA Label
Vistide is indicated for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome (AIDS) and without renal dysfunction. Vistide should be used only when other agents are considered unsuitable. ,

Livertox Summary

Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Cidofovir is used for the treatment of cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS).
Cidofovir has been used for the management of acyclovir-resistant herpes simplex virus (HSV-1 and HSV-2) infections in immunocompromised patients.
The role, if any, of cidofovir in the treatment of smallpox remains to be determined. Cidofovir is active in vitro against poxviruses, including variola virus (the causative agent of smallpox) and has in vivo activity in mice against cowpox and vaccinia virus. Although limited in vitro and in vivo data suggest that cidofovir might prove useful in preventing smallpox infection if administered within 1-2 days after exposure, there currently is no evidence that the antiviral would be more effective than vaccination in this early period.
Topical cidofovir gel eliminates virus shedding and lesions in some HIV-infected patients with acyclovir-resistant mucocutaneous HSV infections and has been use in treating anogenital warts and molluscum contagiosum in immunocompromised patients and cervical intraepithelial neoplasia in women. Intralesional cidofovir induces remission in adults or chlidren with respiratory papillomatosis.
For more Therapeutic Uses (Complete) data for CIDOFOVIR (15 total), please visit the HSDB record page.

Pharmacology

Cidofovir is a new anti-viral drug. It is classified as a nucleotide analogue and is active against herpes cytomegalovirus (CMV) retinitis infection. Most adults are infected with CMV. Cidofovir suppresses cytomegalovirus (CMV) replication by selective inhibition of viral DNA synthesis.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

J05AB12
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB12 - Cidofovi

Mechanism of Action

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis.
Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/
Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/
Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.

Other CAS

113852-37-2
149394-66-1

Absorption Distribution and Excretion

100%
537 ± 126 mL/kg [VISTIDE ADMINISTERED WITHOUT PROBENECID]
410 ± 102 mL/kg [VISTIDE ADMINISTERED WITH PROBENECID]
179 +/- 23.1 mL/min/1.73 m2 [WITHOUT PROBENECID]
148 +/- 38.8 mL/min/1.73 m2 [WITH PROBENECID]
Volume of distribution is 537 ml/kg without concurrent probenecid administration and 410 ml/kg with concurrent probenecid administration.
Concentrations of cidofovir were undetectable 15 minutes after the end of a 1 hour infusion in one patient who had a corresponding serum concentration of 8.7 ug/mL.
Renal (without concurrent probenecid administration): Approximately 80 to 100% of an administered cidofovir dose was recovered unchanged in the urine within 24 hours.
Cidofovir is dianionic at physiological pH and have low oral bioavailability in animals and humans. After intravenous administration to HIV-infected patients, the pharmacokinetics of /cidofovir is/ independent of dose and are consistent with preclinical data. Systemic exposure is proportional to the intravenous dose and /the drug is cleared/ by the kidney and excreted extensively as unchanged drug in the urine. Intracellular activation of a small fraction (< 10%) of the dose by cellular kinases leads to prolonged antiviral effects that are not easily predicted from conventional pharmacokinetic studies. The observed rate of elimination of cidofovir ... from the serum may not reflect the true duration of action of these drugs, since the antiviral effect is dependent on concentrations of the active phosphorylated metabolites that are present within cells. For /cidofovir/, > 90% of an iv dose is recovered unchanged in the urine over 24 hours.
This study was undertaken to evaluate the intravitreal and plasma concentrations of cidofovir (HPMPC) after intravitreal and intravenous administration in AIDS patients with cytomegalovirus retinitis. Cohort series; undiluted vitreous and blood were collected from 9 patients at the time of pars plana vitrectomy. Vitreous samples from 9 eyes of 9 patients and plasma samples from 4 patients were assayed with high-performance liquid chromatography to determine cidofovir levels. The only eye that had a detectable vitreous concentration (673.7 ng/ml) was injected with 20 microg 24 hours prior to the surgery. The remaining samples including plasma were below the detection point of the assay (100 ng/ml) and were injected between 5 and 40 days prior to sampling. The intravitreal concentration of cidofovir in humans is consistent with pharmacokinetics data in laboratory animals, and suggests that the long duration of antiviral effect (1-3 months) in clinical trials is due to a prolonged intracellular half-life in retinal tissue.

Metabolism Metabolites

Cidofovir is converted via cellular enzymes to the pharmacologically active diphosphate metabolite ... .
This study was designed to evaluate the intraocular distribution and metabolism of the antiviral nucleotide analogs cidofovir and cyclic 1-[(S)-3-hydroxy-2-(phosphonomethoxy) propyl]cytosine (HPMPC) in New Zealand white rabbits following intravitreal administration. ...Male rabbits received either 14C-cidofovir or 14C-cyclic HPMPC by intravitreal injection into both eyes (50 micrograms/eye, 11 microCi/eye). Two animals/group were sacrificed at 24, 48, 72 or 240 hr post-dose. Ocular tissues, kidney and liver were oxidized to determine total radioactivity and metabolites were determined by HPLC. ...At 24 hr post-dose, total radioactivity was 9.96 and 5.18 micrograms-equiv/g for cidofovir and cyclic HPMPC, respectively, in vitreous and 20.9 and 3.54 micrograms-equiv/g, respectively, in retina. Although the initial vitreal clearance was 2-fold faster for the cyclic analog, the estimated terminal elimination half-lives in vitreous (42 hr) and in retina (66-77 hr) were similar for both drugs. By 240 hr post-dose, radioactivity in all ocular tissues was approx ten-fold higher for cidofovir. Radioactivity in vitreous at 240 hr after intravitreal dosing with either drug contained cidofovir, cyclic HPMPC and cidofovir-phosphocholine. ...The long retinal half-life observed presumably reflects formation of phosphorylated cidofovir within retinal cells. Cidofovir achieved a ten-fold higher level of phosphorylated drug in retina than cyclic HPMPC. Therefore, intravitreal cidofovir may be expected to suppress progression of retinitis for a longer period than an equivalent intravitreal dose of cyclic HPMPC. The intravitreal half-life of cidofovir was 20-fold longer than that of ganciclovir in the same animal model.
Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes.

Wikipedia

Cidofovir

Drug Warnings

Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotomy in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.
.... Because evidence from clinical trials indicates that previous exposure to foscarnet may increase the risk of cidofovir-related nephrotoxicity, patients treated previously with foscarnet should receive cidofovir only when the potential benefits exceed the possible risks.
Patients should be advised that cidofovir therapy is not curative, and that progression of their retinitis is possible during or following therapy with the drug.
Safety and efficacy of cidofovir in geriatric patients older than 60 years of age have not been established. Because geriatric patients frequently have reduced glomerular filtration, particular attention should be paid to monitoring renal function prior to and during cidofovir therapy in this age group, and doses of the drug should be modified in response to changes in renal function that occur during therapy.
For more Drug Warnings (Complete) data for CIDOFOVIR (20 total), please visit the HSDB record page.

Biological Half Life

2.4 to 3.2 hours
...Male rabbits received either 14C-cidofovir ...by intravitreal injection into both eyes (50 micrograms/eye...). ...The estimated terminal elimination half-lives /were/ in vitreous (42 hr) and in retina (66-77 hr)... .
...Levels of cidofovir in serum following iv infusion were dose proportional over the dose range of 1.0-10.0 mg/kg bw and declined biexponentially with an overall mean +/- standard deviation terminal half-life of 2.6 +/- 1.2 hr (n=25).

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A. Holy et al., EP 253412; eidem, US 5142051 (1988, 1992 both to Ceskoslov. Akad, Ved; Rega Inst.) ... .

Clinical Laboratory Methods

... A metabolite of cidofovir was isolated from the kidneys of rats that received a single iv bolus injection of 100 mg/kg radiolabelled cidofovir. The metabolite /isolated/ was cidofovir phosphocholine /determined/ by NMR and mass spectrometry.

Interactions

Concomitant administration of cidofovir with potentially nephrotoxic agents (e.g., amphotericin B, aminoglycosides, foscarnet, nonsteriodal antiinflammatory agents, IV pentamidine, vancomycin) is contraindicated, and the manufacturer recommends that at least 7 days elapse between discontinuance of such drugs and administration of cidofovir.
Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotony in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.

Stability Shelf Life

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

Dates

Modify: 2023-08-15
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